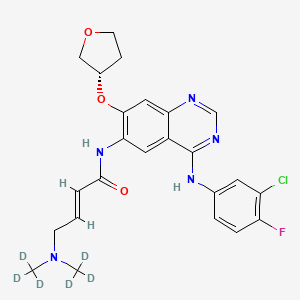

Afatinib-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

阿法替尼-d6 是阿法替尼的氘代形式,阿法替尼是 ErbB 家族酪氨酸激酶的不可逆抑制剂。它主要用于治疗具有特定表皮生长因子受体 (EGFR) 突变的非小细胞肺癌 (NSCLC)。氘代形式的阿法替尼-d6 用于药代动力学研究,以了解该药物在体内的行为。

作用机制

阿法替尼-d6 通过共价结合 EGFR、HER2 和 HER4 的激酶域发挥作用,导致酪氨酸激酶自磷酸化的不可逆抑制。 这种抑制阻断参与细胞生长和增殖的信号通路,导致肿瘤生长抑制 .

生化分析

Biochemical Properties

Afatinib-d6 interacts with several enzymes, proteins, and other biomolecules. It covalently binds to the kinase domains of EGFR, HER2, and HER4 . This binding results in irreversible inhibition of tyrosine kinase autophosphorylation , a critical step in the activation of these receptors and subsequent downstream signaling pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It suppresses CD8+ T lymphocyte proliferation and reduces cell viability in multiple established cell lines . This compound also activates apoptosis and cell cycle arrest in these cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It covalently binds to the kinase domains of EGFR, HER2, and HER4 , leading to irreversible inhibition of tyrosine kinase autophosphorylation . This binding interaction inhibits the activation of these receptors and disrupts downstream signaling pathways.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that early this compound treatment inhibits CD8+ T lymphocyte proliferation, but their proliferation unexpectedly rebounds following long-term treatment . This suggests a transient immunomodulatory effect of this compound on CD8+ T lymphocytes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, 30 mg this compound could be safely administered as an add-on to 80% of standard dose gemcitabine/cisplatin

Metabolic Pathways

This compound is involved in several metabolic pathways. Its metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5% in urine . Apart from the parent drug this compound, the major circulation species in human plasma are the covalently bound adducts to plasma protein .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is well absorbed, with maximum plasma concentration attained at 2–5 h . Concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of this compound .

准备方法

合成路线和反应条件

阿法替尼-d6 通过一个多步骤过程合成,该过程涉及几个关键反应。 合成从 4-氟-2-氨基苯甲酸开始,该物质经过环化、硝化、取代、还原、缩合和成盐 。该过程涉及使用各种试剂和催化剂来以高产率和纯度获得所需产物。

工业生产方法

阿法替尼-d6 的工业生产涉及优化合成路线,以确保可扩展性和成本效益。 该过程包括仔细选择起始原料、反应条件和纯化方法,以获得适合制药用途的高质量产品 .

化学反应分析

反应类型

阿法替尼-d6 经历几种类型的化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个官能团替换一个官能团。

常用试剂和条件

阿法替尼-d6 的合成和反应中常用的试剂包括:

N,N-二甲基甲酰胺二甲基缩醛: 用于缩合反应。

乙酸铵和乙腈: 用于纯化过程.

形成的主要产物

科学研究应用

阿法替尼-d6 有几种科学研究应用,包括:

化学: 用于研究反应机理和开发新的合成方法。

生物学: 用于研究氘代化合物的生物学效应。

医学: 用于药代动力学研究,以了解药物在体内的行为并改进药物设计。

工业: 用于开发新药和优化生产过程

相似化合物的比较

阿法替尼-d6 与其他类似化合物进行比较,例如:

类似化合物包括:

- 奥西替尼

- 吉非替尼

- 厄洛替尼

属性

IUPAC Name |

(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXXDDBFHOBEHA-VCXSEIMGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why was Afatinib-d6 used in this study focusing on Lorlatinib?

A: this compound was used as an internal standard (IS) in this study []. Internal standards are crucial in analytical chemistry, especially in quantitative analysis using techniques like LC-MS/MS.

Q2: How does this compound function as an internal standard in this context?

A: A known amount of this compound was added to the mouse serum and tissue samples before processing []. Because it's chemically similar to Lorlatinib but distinguishable by mass spectrometry, this compound's signal serves as a reference point. By comparing the signal of Lorlatinib to that of this compound, researchers can accurately determine the concentration of Lorlatinib in the samples while minimizing the impact of potential variations during sample preparation and analysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/new.no-structure.jpg)

![3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one](/img/structure/B580119.png)